(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
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Overview
Description
The compound (3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
is a chemical compound that has generated interest due to its potential applications in various fields of research and industry. It contains a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of this compound could involve the use of pyrrolidine rings, which can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings . The synthesis could also involve the use of heterocyclisation of certain precursors .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases the three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Chemical Reactions Analysis
The chemical reactions involving this compound could include cycloaddition of pyridine N-imine with certain precursors followed by condensation with hydrazine . This process provides access to pharmacologically active compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its molecular formulaC15H18N4O3
and molecular weight 302.334
.
Scientific Research Applications
Transformations in Heterocyclic Chemistry
Research has demonstrated the synthesis and transformations of related heterocyclic compounds, exploring their potential applications in developing new pharmaceuticals and materials. For instance, studies have focused on the transformations of the pyrido[1,2-a]pyrazine ring system into other heterocyclic structures such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, highlighting the versatility of these compounds in synthetic chemistry (Kolar, Tiŝler, & Pizzioli, 1996).
Catalytic Activities and Molecular Structures
Another area of interest is the examination of molecular structures and catalytic activities of complexes derived from pyrroline-pyrazolyl-pyridazine. Such studies contribute to understanding the interactions at the molecular level and potential applications in catalysis (Saldías et al., 2020).
Antimicrobial and Antimycobacterial Activities
Compounds related to "(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone" have been investigated for their antimicrobial and antimycobacterial activities. Such research is crucial for developing new drugs against resistant strains of bacteria and mycobacteria, with studies showing promising results in this direction (R.V.Sidhaye et al., 2011).
Synthesis and Applications in Organic Chemistry
The synthesis of new pyridazin-6-ones, pyridazin-6-imines, and related compounds has been extensively studied, showcasing the potential of these heterocycles in various applications, including pharmaceuticals (Sayed et al., 2002).
Investigation into Molecular Docking and Biological Activities
Further research has delved into the synthesis, molecular docking analysis, and evaluation of antibacterial and antioxidant activities of tri-substituted pyrazoles. These studies provide insight into the biological activities of these compounds and their potential as therapeutic agents (Lynda, 2021).
Mechanism of Action
Future Directions
The future directions in the study of this compound could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by the understanding of the influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds .
Properties
IUPAC Name |
[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O3/c1-20(2)13-5-6-14(18-17-13)25-11-7-8-22(9-11)16(23)12-10-21(3)19-15(12)24-4/h5-6,10-11H,7-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSYLLTZWZKKNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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